2-(Isopropyloxy)-1-methylethyl acetate
Description
Contextualization within Ester and Ether Chemistry
2-(Isopropyloxy)-1-methylethyl acetate (B1210297) is a bifunctional molecule, containing both an ether and an ester functional group. solubilityofthings.comvedantu.com This dual functionality is central to its chemical identity. The general structure of an ether is characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), while an ester contains a carbonyl group bonded to an oxygen atom, which is then attached to another alkyl or aryl group (R-CO-O-R'). vedantu.com
Ethers are generally noted for their relative lack of reactivity, which makes them excellent solvents in organic synthesis. vedantu.com The ether linkage in 2-(isopropyloxy)-1-methylethyl acetate is the isopropyloxy group attached to the propylene (B89431) glycol backbone. Esters, conversely, are more reactive, with the carbonyl carbon being susceptible to nucleophilic attack. solubilityofthings.comwikipedia.org Common reactions involving esters include hydrolysis, which reverts the ester to its constituent carboxylic acid and alcohol, and transesterification, where the alcohol portion of the ester is exchanged. solubilityofthings.comvedantu.com
The presence of both functional groups in a single molecule like this compound suggests a chemical behavior that is a composite of both. The ether group imparts a degree of solvency and chemical stability, while the ester group provides a site for specific chemical transformations. This bifunctionality is a key feature of the broader class of propylene glycol ether acetates, which are valued for their combined properties as solvents.
Academic Significance and Research Gaps in Chemical Synthesis and Reactivity
A thorough review of the current academic literature reveals a significant research gap concerning this compound. While there is extensive research on other propylene glycol ether acetates, such as propylene glycol monomethyl ether acetate (PGMEA), specific studies dedicated to the synthesis, reactivity, and application of the isopropyloxy derivative are notably absent. mdpi.comresearchgate.netresearchgate.net
The synthesis of propylene glycol ether acetates typically involves a two-step process: the reaction of propylene oxide with an alcohol to form the corresponding propylene glycol ether, followed by esterification with acetic acid or transesterification. penpet.comgoogle.com For PGMEA, methods using both homogeneous and heterogeneous catalysts have been explored to optimize reaction kinetics and yield. mdpi.comresearchgate.net However, specific methodologies for the targeted synthesis of this compound are not detailed in available research. This lack of information extends to its specific reaction kinetics, thermodynamic properties, and potential unique applications that might arise from the presence of the bulkier isopropyl group compared to the more commonly studied methyl group.
The academic significance of this compound, therefore, currently lies in its potential as an unexplored member of the propylene glycol ether acetate family. The field is open for foundational research to establish its fundamental chemical and physical properties.
Scope of Research Inquiry and Methodological Approaches
Given the current lack of dedicated research, the scope of future inquiry for this compound is broad. A primary focus would be the development and optimization of a synthetic route. Methodological approaches could mirror those used for other glycol ether acetates, such as:
Direct Esterification: Reacting 1-(isopropyloxy)-2-propanol with acetic acid, likely in the presence of an acid catalyst. Research could focus on catalyst selection (e.g., sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts) and process conditions to maximize yield and purity. google.comgoogle.com
Transesterification: Reacting 1-(isopropyloxy)-2-propanol with an acetate ester, such as methyl acetate or ethyl acetate. This approach could be investigated for potential advantages in terms of reaction conditions or by-product formation. google.com
Once a reliable synthetic method is established, a systematic investigation of its chemical reactivity would be the next logical step. This would involve studying its hydrolysis rates under acidic and basic conditions and exploring its efficacy as a solvent for various resins and polymers.
Furthermore, comprehensive characterization of its physical and chemical properties is essential. While some basic data is available, a more thorough investigation is warranted.
Table 1: Known Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H16O3 |
| Molar Mass | 160.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 165 - 167 °C |
| Density | 0.93 g/cm³ at 25 °C |
| Flash Point | 56 °C |
| Solubility in Water | Not specified |
This data is compiled from available safety data sheets.
The exploration of these fundamental areas would provide the necessary foundation for any future research into the potential applications of this specific compound.
Structure
3D Structure
Properties
CAS No. |
54839-25-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-propan-2-yloxypropan-2-yl acetate |
InChI |
InChI=1S/C8H16O3/c1-6(2)10-5-7(3)11-8(4)9/h6-7H,5H2,1-4H3 |
InChI Key |
JQTIDYJFCNWJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Related Esters and Ethers
The formation of 2-(isopropyloxy)-1-methylethyl acetate (B1210297) relies on well-established chemical transformations: etherification to form the propylene (B89431) glycol ether backbone and subsequent esterification to yield the final acetate product.
Esterification Reactions
Esterification is the key step to convert the alcohol precursor, 1-isopropoxy-2-propanol (B1605520), into the final acetate ester.
Direct Esterification: The most common route is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.org In this case, 1-isopropoxy-2-propanol is reacted with acetic acid. mdpi.com This is an equilibrium reaction, and to drive it towards the formation of the ester, an excess of one reactant (typically the less expensive one) is used, or a product is removed from the reaction mixture. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com Water is a byproduct of this reaction, and its removal, often by azeotropic distillation, can significantly increase the yield of the ester. organic-chemistry.orggoogle.com
Transesterification: An alternative pathway is transesterification, where 1-isopropoxy-2-propanol reacts with another ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst to exchange the alcohol portion of the ester. google.comacs.org This method can be advantageous as it may proceed under different catalytic conditions (e.g., base-catalyzed), potentially avoiding the production of acidic byproducts that can be a concern with direct esterification. acs.orgmdpi.com The transesterification of propylene glycol methyl ether (PGME) with methyl acetate is an endothermic reaction. acs.org
Etherification Reactions, including Alcoholysis and Reductive Alkylation
The precursor alcohol, 1-isopropoxy-2-propanol, is synthesized through an etherification process.
Alcoholysis of Propylene Oxide: The primary industrial method for producing propylene glycol ethers is the base- or acid-catalyzed reaction of propylene oxide with an alcohol. tandfonline.comresearchgate.net For the synthesis of 1-isopropoxy-2-propanol, propylene oxide is reacted with isopropanol (B130326). This reaction involves the nucleophilic attack of the alcohol on the epoxide ring, causing it to open and form the ether linkage. rsc.orgacs.org This process is a classic example of alcoholysis.
Reductive Alkylation: While less common for this specific class of compounds, reductive alkylation (or reductive etherification) is a general method for forming ethers. This process involves the reaction of an alcohol with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. nih.govorganic-chemistry.org For instance, an alcohol can be reductively alkylated with acetone (B3395972) in the presence of a reducing agent like hydrogen and a suitable catalyst. youtube.com
Catalytic Approaches in Synthesis
The choice of catalyst is crucial in the synthesis of propylene glycol ether acetates, influencing reaction rates, selectivity, and the ease of product purification. Catalysts can be broadly classified as homogeneous or heterogeneous.
Heterogeneous Catalysis Systems
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product, which simplifies purification and allows for catalyst recycling. mdpi.com
For the etherification step (alcoholysis of propylene oxide), solid base catalysts such as anionic double hydroxide (B78521) clays, basic zeolites, and basic metal oxides are employed to avoid the corrosion and separation issues associated with liquid catalysts. tandfonline.comresearchgate.net Mesoporous silica (B1680970) materials like MCM-41 have proven to be efficient and reusable heterogeneous catalysts for the synthesis of propylene glycol methyl ether, yielding the desired secondary alcohol isomer as the predominant product. tandfonline.comresearchgate.net Bifunctional catalysts like aluminum-modified titanium silicalite-1 (Al-TS-1) can facilitate the direct synthesis of propylene glycol methyl ether from propylene under mild conditions. rsc.org
For the esterification step, solid acid catalysts are favored. mdpi.com Amberlyst-15, a macro-porous ion-exchange resin, is widely used due to its high catalytic activity, stability, and low corrosivity. mdpi.comresearchgate.net Other solid acid catalysts include titanium sulfate (B86663) and 12-tungstophosphoric acid, which have shown high conversion rates for PGMEA synthesis. researchgate.net
Table 1: Performance of Heterogeneous Catalysts in Related Syntheses
| Reaction Step | Catalyst | Reactants | Temperature (°C) | Yield / Selectivity | Reference |
| Etherification | MCM-41 | Propylene Oxide, Methanol (B129727) | 110 | 92% Yield, 93.5% Selectivity | tandfonline.com |
| Esterification | Amberlyst-15 | PGME, Acetic Acid | 60-100 | Equilibrium reached faster at higher temps | mdpi.com |
| Esterification | Titanium Sulfate | PGME, Acetic Acid | N/A | 100% Conversion | researchgate.net |
Homogeneous Catalysis Systems
Homogeneous catalysts are soluble in the reaction medium, forming a single phase with the reactants. google.com They often exhibit high activity and selectivity but pose challenges for separation from the final product. mdpi.com
In the etherification of propylene oxide, homogeneous basic catalysts like alkali-metal hydroxides (e.g., potassium hydroxide) and amines are used in commercial processes. google.comacademax.com Acid catalysts can also be used, but they tend to be less selective. researchgate.net
For esterification , common homogeneous acid catalysts include mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. mdpi.comchemistrysteps.comgoogle.com While effective, these catalysts can lead to corrosion and require complex purification steps, such as neutralization and washing, to remove them from the final product. mdpi.com In transesterification reactions, basic catalysts like sodium methoxide (B1231860) may be used. acs.orgmdpi.com
Investigations into Regioselectivity and Stereoselectivity in Formation
Regioselectivity is a critical consideration during the etherification step, as the ring-opening of unsymmetrical propylene oxide can result in two different isomers. tandfonline.com
The reaction of isopropanol with propylene oxide can yield:
α-isomer (alpha-isomer): 1-isopropoxy-2-propanol (a secondary alcohol)
β-isomer (beta-isomer): 2-isopropoxy-1-propanol (a primary alcohol)
The choice of catalyst dictates the ratio of these isomers.
Base-catalyzed ring-opening proceeds via an SN2 mechanism where the alkoxide (isopropoxide) attacks the least sterically hindered carbon atom of the epoxide ring. This results in the preferential formation of the α-isomer, 1-isopropoxy-2-propanol. tandfonline.com
Acid-catalyzed ring-opening is more complex. The epoxide oxygen is first protonated, and the reaction proceeds with significant SN1 character. The nucleophile (isopropanol) preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. stackexchange.com This leads to a mixture of both α- and β-isomers. tandfonline.com
Given that the target compound is 2-(isopropyloxy)-1-methylethyl acetate, its precursor is the α-isomer, 1-isopropoxy-2-propanol. Therefore, a base-catalyzed etherification process is the more selective and preferred route for its synthesis.
Exploration of Novel Synthetic Strategies and Green Chemistry Principles
The industrial synthesis of this compound, a widely used solvent, is increasingly being scrutinized through the lens of green chemistry. Researchers are exploring novel synthetic strategies that not only improve efficiency but also minimize environmental impact. These strategies focus on core principles such as atom economy, the use of sustainable raw materials, and the optimization of reaction conditions to reduce energy consumption and waste generation.
Atom Economy and Reaction Efficiency Studies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The primary industrial route to this compound is the esterification of propylene glycol monomethyl ether with acetic acid.
The balanced chemical equation for this reaction is:
C₄H₁₀O₂ + C₂H₄O₂ → C₆H₁₂O₃ + H₂O
To enhance reaction efficiency, recent studies and industrial practices have focused on the use of heterogeneous solid acid catalysts, such as ion-exchange resins like Amberlyst-15. mdpi.comresearchgate.net These catalysts offer significant advantages over traditional homogeneous catalysts, including simplified product purification, reduced corrosion, and the potential for catalyst recycling, which contributes to a more sustainable and cost-effective process. mdpi.com
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Examples | Key Advantages | Reported Reaction Conditions |
|---|---|---|---|
| Homogeneous Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic acid | High catalytic activity | Difficult to separate from product, corrosive, significant waste generation |
| Heterogeneous Solid Acid Catalysts | Amberlyst-15, Zeolites (ZSM-5, Y), Supported Acids (e.g., on alumina, silica) | Easy separation and recyclability, reduced corrosion and waste, suitable for continuous processes mdpi.comgoogle.com | Temperatures ranging from 60-150°C, various reactant molar ratios mdpi.comgoogle.comgoogle.com |
| Ionic Liquids | Acetate-based ionic liquids | Considered environmentally benign catalysts, high catalytic efficiency under mild conditions researchgate.net | Can be more expensive than traditional catalysts researchgate.net |
Utilization of Sustainable Feedstocks and Optimized Reaction Conditions
A key aspect of greening the synthesis of this compound involves the exploration of sustainable and renewable feedstocks for its precursors, primarily propylene glycol monomethyl ether. Traditionally, the starting material, propylene oxide, is derived from petrochemical sources. nih.gov
One promising avenue is the production of propylene glycol from renewable resources, such as glycerol (B35011), which is a major byproduct of biodiesel production. nih.gov The catalytic hydrogenolysis of glycerol can yield propylene glycol, which can then be etherified to produce propylene glycol monomethyl ether. nih.gov This bio-based route offers a significant reduction in the carbon footprint of the final product.
Another innovative approach focuses on the direct synthesis of propylene glycol methyl ether from propylene, using hydrogen peroxide as a green oxidant with a bifunctional catalyst like aluminum-modified titanium silicalite-1. rsc.orgrsc.org This method is considered more environmentally friendly as it operates under mild conditions and generates water as the primary byproduct. rsc.orgrsc.org
Optimizing reaction conditions is also crucial for minimizing energy consumption and waste. The use of continuous flow reactors, as opposed to batch reactors, allows for better process control, improved heat integration, and higher throughput, leading to a more energy-efficient process. google.comgoogle.com Furthermore, the development of highly active and selective catalysts, such as the aforementioned solid acids, enables the reaction to proceed under milder temperatures, further reducing energy demands. mdpi.com Transesterification has also been explored as an alternative synthetic route that avoids the production of water, simplifying the purification process. google.com
Table 2: Potential Sustainable Feedstock Routes for this compound Precursors
| Precursor | Traditional Source | Sustainable Alternative | Key Advantages of Sustainable Route |
|---|---|---|---|
| Propylene Glycol | Petroleum-based propylene oxide nih.gov | Hydrogenolysis of bio-derived glycerol nih.gov | Utilizes a renewable byproduct, reduces dependence on fossil fuels nih.gov |
| Propylene Glycol Monomethyl Ether | Reaction of propylene oxide with methanol atamanchemicals.com | Direct synthesis from propylene and hydrogen peroxide rsc.orgrsc.org | Uses a greener oxidant (H₂O₂), milder reaction conditions rsc.orgrsc.org |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-(Isopropyloxy)-1-methylethyl acetate (B1210297), distinct signals corresponding to each unique proton environment are anticipated. The isopropyl group of the ether moiety would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. The propylene (B89431) glycol backbone would show a complex pattern of multiplets for the methine and methylene (B1212753) protons. The acetate methyl group would present as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in 2-(Isopropyloxy)-1-methylethyl acetate would give rise to a distinct signal. The carbonyl carbon of the acetate group would appear significantly downfield. The carbons of the isopropyl group and the propylene glycol backbone would have characteristic chemical shifts.
2D-NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to piece together the spin systems of the isopropyl and propylene glycol fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Acetate CH₃ | ~2.0 | ~21 | Singlet |
| Methylene CH₂ | ~3.4 - 3.6 | ~70 | Multiplet |
| Methine CH (ester) | ~4.9 - 5.1 | ~72 | Multiplet |
| Methine CH (ether) | ~3.5 - 3.7 | ~75 | Septet |
| Isopropyl CH₃ | ~1.1 - 1.2 | ~22 | Doublet |
| Propylene CH₃ | ~1.2 - 1.3 | ~17 | Doublet |
| Carbonyl C=O | - | ~170 | - |
High-Resolution Mass Spectrometry Techniques (e.g., GC-MS, HRMS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. However, the molecular ion may be of low abundance due to fragmentation. Common fragmentation pathways for esters and ethers would likely be observed. These could include the loss of the acetyl group, the isopropoxy group, or cleavage of the propylene glycol backbone. High-resolution analysis of these fragment ions would further confirm the compound's structure.
Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Possible Structure/Loss |
| [M]+ | Molecular Ion |
| [M - CH₃CO]+ | Loss of acetyl group |
| [M - OCH(CH₃)₂]+ | Loss of isopropoxy group |
| [CH₃CO]+ | Acetyl cation |
| [CH(CH₃)₂O]+ | Isopropoxy cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the C=O stretch of the ester functional group, typically appearing around 1740 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for both the ester and ether linkages in the fingerprint region (approximately 1300-1000 cm⁻¹), and C-H stretching and bending vibrations for the alkyl groups.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR. While the C=O stretch would also be visible in the Raman spectrum, it is often weaker than in the IR. The C-C backbone and symmetric C-H vibrations of the alkyl groups would be expected to produce strong Raman signals.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| C=O (ester) | ~1740 (strong) | ~1740 (moderate) | Stretching |
| C-O (ester) | ~1240 (strong) | ~1240 (weak) | Stretching |
| C-O (ether) | ~1100 (strong) | ~1100 (moderate) | Stretching |
| C-H (sp³) | ~2850-3000 (strong) | ~2850-3000 (strong) | Stretching |
| C-H (sp³) | ~1375, ~1450 (moderate) | ~1375, ~1450 (moderate) | Bending |
Advanced Vibrational Spectroscopy and Chiroptical Methods (if applicable)
Due to the presence of a chiral center at the 1-methylethyl position of the acetate group, this compound is a chiral molecule. Therefore, chiroptical methods could be applied to study its stereochemistry, assuming the enantiomers could be separated or an enantiomerically enriched sample is available.
Advanced Vibrational Spectroscopy
Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential absorption or scattering of left and right circularly polarized light by a chiral molecule. These techniques could, in principle, be used to determine the absolute configuration of the enantiomers of this compound by comparing experimental spectra to those predicted from quantum chemical calculations. However, no such studies have been found in the scientific literature for this specific compound.
Chiroptical Methods
Electronic Circular Dichroism (ECD) is another chiroptical technique that could be employed. While the chromophores in this compound (the ester carbonyl) are not particularly strong, ECD could potentially be used to distinguish between the enantiomers. As with advanced vibrational spectroscopy, there is no available experimental data for this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure and energetic properties of isopropyl acetate (B1210297) with high accuracy. nih.govaps.org
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the isopropyl acetate molecule. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. For instance, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been shown to provide optimal structures for acetate-containing molecules. chem-soc.si
Global reactivity descriptors, which are derived from the electronic structure, can also be computed. These descriptors help in understanding the molecule's reactivity. For example, studies on the oxidation of isopropyl acetate by hydroxyl radicals have utilized the M06-2X/cc-pVTZ level of theory to investigate its electronic properties and predict its behavior in chemical reactions. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for an Acetate Moiety (Note: Specific calculated values for 2-(isopropyloxy)-1-methylethyl acetate were not available in the searched literature. This table provides an example of typical parameters calculated for the acetate group in acetic acid using DFT B3LYP/6-31G(d,p) as a reference.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.204 | |
| C-C | 1.509 | |
| C-O | 1.361 | |
| O-C-C | 111.4 | |
| O=C-C | 125.5 | |
| O=C-O | 123.1 | |
| Data sourced from studies on acetate groups. chem-soc.si |
Vibrational frequency calculations are essential for characterizing the stationary points on a potential energy surface and for predicting infrared (IR) spectra. researchgate.netdoi.org Theoretical calculations can identify the characteristic vibrational modes of the functional groups within isopropyl acetate, such as the C=O stretching of the ester group. For acetate groups, the characteristic C=O stretching frequency is a subject of detailed computational study. chem-soc.si DFT calculations have been successfully used to compute these frequencies, which, after applying a scaling factor, show good agreement with experimental data. chem-soc.si
Thermochemical properties, including enthalpy, entropy, and Gibbs free energy of formation and reaction, are also determined through these calculations. Studies on the oxidation of isopropyl acetate have found that its reaction pathways are exothermic. researchgate.net The accurate ab initio composite method, ROCBS-QB3, has been used to study the thermochemistry of its oxidation, providing valuable data on the energetics of the reactions. researchgate.net The National Institute of Standards and Technology (NIST) also provides curated experimental thermochemical data for isopropyl acetate. nist.govnist.gov
Table 2: Calculated vs. Experimental Vibrational Frequency for C=O Stretch in Acetic Acid (Note: This table illustrates the accuracy of DFT calculations for the characteristic carbonyl stretch in a related molecule.)
| Method | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| B3LYP/6-31G(d,p) | 1855.35 | 1783.70 | 1788.00 |
| Data sourced from a vibrational study of the acetate group. chem-soc.si |
Reaction Kinetics and Dynamics Modeling
Modeling the kinetics and dynamics of reactions involving isopropyl acetate is crucial for understanding its chemical transformations, such as its behavior during combustion or atmospheric degradation.
Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and an activated complex (the transition state). wikipedia.org In the context of isopropyl acetate, TST has been applied in conjunction with quantum chemical calculations to determine the rate constants for its oxidation by hydroxyl (•OH) radicals. researchgate.net By locating the transition state structures on the potential energy surface, the energy barrier for the reaction can be determined, which is a key parameter in the TST equation for the rate constant. researchgate.net For complex reactions, unimolecular theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are often used alongside TST to account for pressure dependence. researchgate.net
Computational studies have been instrumental in mapping out the complex reaction mechanisms of isopropyl acetate. For its oxidation by •OH radicals, multiple reaction pathways are possible, primarily involving the abstraction of a hydrogen atom from different carbon atoms in the molecule. researchgate.net
Theoretical investigations have explored ten different oxidation pathways, calculating the potential energy diagram for each. researchgate.net These studies show that the most favorable pathway depends on temperature. At temperatures up to 1000 K, hydrogen abstraction from the tertiary carbon atom (the iso C-H bond) is the most kinetically preferred route. researchgate.net However, at higher temperatures, hydrogen abstraction from the methyl groups becomes more dominant. researchgate.net
Table 3: Summary of Kinetically Favorable Oxidation Pathways for Isopropyl Acetate
| Temperature Range | Dominant Reaction Pathway |
| Up to 1000 K | H-atom abstraction from the iso C-H (tertiary carbon) bond. |
| Above 1000 K | H-atom abstraction from the out-of-plane CH₃ group. |
| Data sourced from ab initio chemical kinetics study of isopropyl acetate oxidation. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and non-covalent interactions of molecules like isopropyl acetate in various environments. nih.govnih.gov
For a flexible molecule such as isopropyl acetate, MD simulations can be used to explore its conformational landscape. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them. This involves monitoring the dihedral angles of the rotatable bonds within the molecule.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating isopropyl acetate in a solvent, such as water or an organic solvent, one can analyze the structure of the solvent around the molecule and calculate properties like the radial distribution function. This provides insight into how the molecule interacts with its environment through forces like van der Waals interactions and hydrogen bonding (if applicable), which governs its solubility and other macroscopic properties. While specific MD studies on this compound were not found in the searched literature, this methodology is widely applied to similar organic molecules to understand their behavior at a molecular level. rsc.orgnih.gov
Chemical Reactivity and Environmental Fate in Abiotic Systems
Hydrolysis and Solvolysis Reaction Pathways and Kinetics
Esters such as 2-(Isopropyloxy)-1-methylethyl acetate (B1210297) are generally susceptible to hydrolysis, a reaction in which the ester bond is cleaved by reaction with water. This process can be catalyzed by acids or bases. The general pathway for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol.
In the absence of strong acids or bases, the rate of hydrolysis for propylene (B89431) glycol ethers under typical environmental pH conditions (pH 4-9) is expected to be very slow, and as such, it is not considered a significant environmental fate process. researchgate.net Solvolysis, a more general term for the reaction of a substance with the solvent, would follow a similar pathway to hydrolysis in protic solvents, but it is also not expected to be a major degradation pathway in the environment.
Thermal Degradation and Pyrolysis Kinetics
The thermal degradation of esters like 2-(Isopropyloxy)-1-methylethyl acetate in the absence of oxygen (pyrolysis) typically proceeds through a unimolecular elimination reaction. uhasselt.beresearchgate.net This process is highly dependent on temperature. For instance, the pyrolysis of isopropyl acetate has been studied in static systems at temperatures ranging from 563 to 623 K (290 to 350 °C). uhasselt.be The reaction is homogeneous, unimolecular, and follows first-order kinetics. uhasselt.be
The kinetics of thermal degradation can be described by the Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature. Studies on analogous compounds show that the activation energy is a key parameter in determining the stability of the molecule at elevated temperatures. uhasselt.be During a fire, combustion may produce various toxic or irritating products, including carbon monoxide and carbon dioxide. wpmucdn.comnoaa.gov
The primary unimolecular decomposition pathway for esters containing a β-hydrogen in the alkyl group is a six-membered cyclic elimination reaction, often referred to as a Chugaev-type elimination. uhasselt.be This mechanism involves the formation of a quasi-cyclic six-membered transition state. uhasselt.be
For an analogous compound, isopropyl acetate, the proposed mechanism involves the transfer of a β-hydrogen from the isopropyl group to the carbonyl oxygen, proceeding through a "cyclic hydrogen bridge". uhasselt.be This concerted reaction results in the simultaneous breaking of the C-O ester bond and a C-H bond, leading to the formation of an alkene and a carboxylic acid. uhasselt.beresearchgate.net This pathway is generally considered to be the lowest energy pathway for the thermal decomposition of such esters. uhasselt.be
The primary products from the unimolecular pyrolysis of esters with β-hydrogens are an alkene and a carboxylic acid. uhasselt.beresearchgate.net Based on the mechanism described for the analogous compound isopropyl acetate, the main degradation products are propene and acetic acid. researchgate.net
Applying this mechanism to this compound, the expected primary pyrolysis products would be:
Propene
Isopropoxyacetic acid
Under more extreme thermal conditions or in the presence of oxygen (combustion), a more complex mixture of degradation products can be expected. These can include smaller volatile organic compounds, as well as carbon monoxide and carbon dioxide. wpmucdn.comnoaa.gov
Table 2: Expected Pyrolysis Products of this compound
| Decomposition Pathway | Primary Products |
|---|---|
| Unimolecular Elimination | Propene, Isopropoxyacetic acid uhasselt.beresearchgate.net |
Environmental Partitioning and Mobility in Abiotic Media (e.g., water, soil, air)
The environmental partitioning and mobility of this compound are governed by its physicochemical properties, such as water solubility, octanol-water partition coefficient (Kow), and vapor pressure.
Propylene glycol ethers (PGEs) as a class are characterized by high to complete water solubility and low octanol-water partition coefficients. researchgate.net The log Kow values for P-series glycol ethers typically range from -0.4 to 1.9. researchgate.net This indicates a low potential for bioaccumulation in aquatic organisms and weak adsorption to soil and sediment. researchgate.net
Water: Due to its high water solubility, this compound is expected to be highly mobile in aquatic systems. researchgate.net
Soil: The low Kow value suggests that the compound will have a low tendency to adsorb to soil organic matter. scienceinteractive.com Consequently, it is expected to have high mobility in soil and may have the potential to leach into groundwater.
Air: Propylene glycol ethers are volatile organic compounds. researchgate.net The tendency of a chemical to partition from water to air is described by the Henry's Law constant. While a specific value for this compound is not available, the Henry's Law constant for the related isopropyl acetate is 2.78 x 10⁻⁴ atm-m³/mol, which indicates that volatilization from water surfaces is expected to occur. nih.gov Given its use as a solvent, volatilization into the atmosphere from industrial sources is a significant route of environmental release. wikipedia.org
Table 3: Physicochemical Properties and Environmental Mobility of Propylene Glycol Ethers
| Property | Typical Value/Characteristic | Implication for Environmental Mobility |
|---|---|---|
| Water Solubility | High / Miscible researchgate.netshell.com | High mobility in water; potential for groundwater contamination. |
| Log Kow | Low (-0.4 to 1.9) researchgate.net | Low adsorption to soil and sediment; high mobility in soil. researchgate.net |
| Vapor Pressure | Volatile researchgate.net | Partitioning to the atmosphere is a key fate process. |
Applications in Chemical Processes and Materials Science
Role as a Chemical Intermediate in Complex Synthesis
2-(Isopropyloxy)-1-methylethyl acetate (B1210297), more commonly known as propylene (B89431) glycol monomethyl ether acetate (PGMEA) or simply PMA, serves as an important starting material in various chemical syntheses. penpet.com Its industrial production is primarily achieved through the esterification of 1-methoxy-2-propanol (B31579) with acetic acid. penpet.com This process positions PMA as a derivative of propylene oxide and methanol (B129727), which are the initial reactants in the synthesis of the propylene glycol monomethyl ether (PM) precursor. wpmucdn.com
While extensively utilized as a solvent, its role as a reactive intermediate in the synthesis of more complex molecules is also a key aspect of its industrial value. The molecule possesses both an ether and an ester functional group, providing two sites for potential chemical modification. penpet.compenpet.com This dual functionality allows it to be a versatile building block in organic synthesis. For instance, the ester group can undergo hydrolysis to yield 1-methoxy-2-propanol and acetic acid, or it can be subjected to transesterification reactions to produce other esters. The ether linkage, while generally more stable, can also be cleaved under specific reaction conditions.
In the broader context of industrial chemistry, PMA is considered a "High Production Volume Chemical," signifying its widespread use and importance as a foundational chemical for various applications. penpet.com Its synthesis from readily available precursors and its subsequent use in formulating a wide array of products underscore its significance as a key intermediate in the chemical industry.
Application as a Solvent in Industrial Formulations (e.g., coatings, inks)
2-(Isopropyloxy)-1-methylethyl acetate is a high-performance, low-toxicity industrial solvent with broad applications, particularly in the coatings and inks industries. batongchemical.comatamanchemicals.com Its unique molecular structure, which includes both polar (ester) and non-polar (ether and alkyl) groups, allows it to dissolve a wide range of substances. penpet.comatamanchemicals.com This excellent solvency makes it a preferred choice for various resins used in paints, inks, and other surface coatings. monumentchemical.com
In the coating industry, PMA acts as a diluent and leveling agent, enhancing the flow, coatability, and adhesion of the coating. batongchemical.com It is a key component in high-end paints, including those used for automobiles, televisions, refrigerators, and aircraft. batongchemical.commarchem.com.cn Its moderate evaporation rate is a critical property, allowing for controlled drying times which contributes to a smooth and glossy finish. lyondellbasell.comspecialchem.com PMA is compatible with a wide variety of resin types, including acrylics, epoxies, alkyds, polyesters, and urethanes. specialchem.comulprospector.com
Beyond coatings and inks, PMA is also used as a solvent in other industrial formulations such as lacquers, varnishes, and cleaners. atamanchemicals.commonumentchemical.com In the electronics industry, it is employed as a cleaning agent for degreasing circuit boards and removing solder flux. atamanchemicals.comlyondellbasell.com
The following table summarizes the key resin types for which PMA is an effective solvent:
| Resin Type | Industry Application |
| Acrylics | Coatings, Inks |
| Epoxies | Coatings |
| Alkyds | Coatings |
| Polyesters | Coatings |
| Urethanes | Coatings |
| Nitrocellulose | Coatings |
| Cellulose Acetate | Coatings |
| Aminomethyl Ester | Inks |
| Vinyl | Inks |
Utilization in Polymer Chemistry and Advanced Materials Synthesis
The excellent solvency of this compound extends to its use in polymer chemistry and the synthesis of advanced materials. It serves as a suitable solvent for a variety of polymers, including aminomethyl ester, vinyl, polyester, cellulose acetate, alkyd resin, acrylic resin, epoxy resin, and nitrocellulose. marchem.com.cn This broad compatibility makes it a valuable medium for polymer processing and formulation.
In the realm of advanced materials, PMA plays a crucial role in the electronics industry, particularly in the fabrication of semiconductors. It is a commonly used solvent in photoresist formulations. atamanchemicals.comlyondellbasell.com Photoresists are light-sensitive materials used in photolithography to create patterns on semiconductor wafers. The purity of the solvent is critical in this application to avoid defects in the intricate circuitry. Therefore, ultra-high purity PMA is required for the electronic-grade semiconductor industry. researchgate.netresearchgate.net
Furthermore, PMA is used in the production of liquid crystal displays (LCDs) where it functions as a cleaning agent. batongchemical.commarchem.com.cn The synthesis of advanced materials often requires precise control over reaction conditions and material purity, and the properties of PMA make it a suitable choice for these demanding applications.
Research into the synthesis of advanced biomaterials has also highlighted the use of related compounds in polymerization processes. For instance, organocatalysts have been employed for the ring-opening polymerization of 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane, demonstrating the role of similar chemical structures in creating functional polyphosphoesters for biomedical applications. acs.org While not a direct use of PMA in the polymerization itself, this indicates the relevance of its structural motifs in the synthesis of advanced polymers.
Process Engineering Considerations for Industrial Scale Production and Separation
The industrial-scale production of this compound primarily involves the esterification of propylene glycol monomethyl ether (PGME) with acetic acid. wpmucdn.comgoogle.com This reaction is typically carried out in the presence of a catalyst. google.com The manufacturing process is often a closed, continuous system to ensure efficiency and safety. wpmucdn.com
Several process intensification techniques have been developed to improve the efficiency and cost-effectiveness of PMA production. One such method is reactive distillation (RD), which combines the chemical reaction and separation steps into a single unit. researchgate.netmdpi.com This approach can lead to higher conversion rates by continuously removing the products from the reaction zone, thereby overcoming chemical equilibrium limitations. researchgate.netmdpi.com The use of a dividing wall column is another advanced technique that can be integrated into the process to enhance energy efficiency and reduce production costs. researchgate.net
The choice of catalyst is a critical factor in the synthesis of PMA. While traditional processes may use homogeneous catalysts like sulfuric acid, these can lead to corrosion and complex purification steps. google.com To address these issues, solid acid catalysts, such as macroporous ion-exchange resins (e.g., Amberlyst-15), have been investigated. researchgate.netresearchgate.net These heterogeneous catalysts can simplify the separation process and are often more environmentally friendly. google.com
Separation and purification are crucial steps to achieve the high purity required for various applications, especially for electronic-grade PMA. researchgate.netresearchgate.net Distillation is a common method used to separate PMA from unreacted raw materials and byproducts. google.com Azeotropic distillation may be employed to remove water generated during the esterification reaction. google.com The design of the separation process must consider the vapor-liquid equilibrium of the components in the mixture to ensure effective purification. cornell.edu
For storage and handling, it is recommended to store PMA in carbon steel vessels, although properly lined steel or stainless steel is preferred to prevent discoloration. monumentchemical.com The product should be stored in tightly closed, properly vented containers away from heat, sparks, and open flames. monumentchemical.comlyondellbasell.com
The table below outlines some of the key process engineering considerations for PMA production:
| Process Step | Key Considerations |
| Reaction | Esterification of PGME and acetic acid; choice of catalyst (homogeneous vs. heterogeneous); process intensification (e.g., reactive distillation). |
| Separation | Distillation for purification; azeotropic distillation for water removal; design of separation columns based on vapor-liquid equilibrium. |
| Purification | Achieving high purity, especially for electronic-grade applications. |
| Storage & Handling | Use of appropriate materials for storage vessels (e.g., carbon steel, lined steel); proper venting; avoidance of ignition sources. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for the separation of 2-(isopropyloxy)-1-methylethyl acetate (B1210297) from complex matrices. Gas chromatography (GC) is a predominantly used method for the analysis of volatile and semi-volatile compounds like glycol ether acetates.
Gas Chromatography (GC):
GC, particularly with a flame ionization detector (FID), is a well-established technique for the analysis of propylene (B89431) glycol ethers and their acetates. The methodology typically involves the direct injection of a liquid sample or a solution of the sample in a suitable solvent into the gas chromatograph. For air monitoring, samples can be collected on solid sorbent tubes, such as Anasorb® 747, and then desorbed with a solvent mixture like methylene (B1212753) chloride and methanol (B129727) before GC analysis.
Key parameters for the GC analysis of compounds similar to 2-(isopropyloxy)-1-methylethyl acetate include the type of capillary column, carrier gas flow rate, and the temperature program of the oven. A common approach involves using a fused silica (B1680970) capillary column with a polyethylene (B3416737) glycol (PEG) stationary phase, such as Stabilwax. The temperature program is optimized to ensure the separation of the target analyte from other components in the sample. For instance, a typical temperature program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all compounds of interest.
| Parameter | Typical Value/Condition | Source |
| Technique | Gas Chromatography (GC) with Flame Ionization Detector (FID) | |
| Column | Fused silica capillary, 30 m x 0.32-mm ID; 100% PEG-DA (e.g., Stabilwax) | |
| Injector Temperature | 195°C | |
| Detector Temperature | 240°C | |
| Oven Temperature Program | 90°C (1 min hold) to 200°C (at 10°C/min) | |
| Carrier Gas | Helium, 2.8 mL/min | |
| Injection Volume | 1 µL |
This table presents typical GC parameters for the analysis of propylene glycol monomethyl ether acetate, a compound structurally similar to this compound.
High-Performance Liquid Chromatography (HPLC):
While GC is more common for glycol ether acetates due to their volatility, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile related compounds or when derivatization is used to enhance detection. However, specific HPLC methods for the direct analysis of this compound are not as widely documented in the literature. The primary challenge with HPLC is the lack of a strong chromophore in the molecule, which makes detection by standard UV-Vis detectors difficult. Alternative detection methods, such as refractive index (RI) detection or derivatization with a UV-absorbing agent, may be necessary.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of selectivity and sensitivity, enabling both identification and quantification of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the analysis of this compound, offering unambiguous identification based on the mass spectrum of the compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectral data for each component as it elutes from the column. This technique is particularly useful for the analysis of complex mixtures and for the identification of unknown impurities.
For the analysis of glycol ethers and their acetates, a variety of GC columns can be used, including cyano-based thin-film columns like the Rxi®-1301Sil MS, which can provide better resolution and faster run times compared to thicker film columns. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that can be compared to mass spectral libraries for compound identification.
| Parameter | Typical Value/Condition | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Column | J&W Scientific DB-WAX (50 m × 0.20 mm i.d., 0.2 µm film thickness) | |
| Injector Temperature | 240°C | |
| Oven Temperature Program | 40°C (1 min hold) to 240°C (at 8°C/min) | |
| Carrier Gas | Helium, 0.8 mL/min | |
| Ionization Mode | Electron Impact (EI), +70 eV |
This table presents typical GC-MS parameters for the analysis of a range of glycol ethers and their acetates.
Liquid Chromatography-Mass Spectrometry (LC-MS):
While less common for this specific compound, LC-MS could potentially be used for the analysis of this compound, especially in situations where the sample matrix is not suitable for direct GC injection. The challenge, as with HPLC, is the chromatographic separation and ionization of this relatively nonpolar and volatile compound. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) could be potential ionization sources for LC-MS analysis.
Development and Validation of Analytical Reference Standards
The availability of high-purity analytical reference standards is a prerequisite for the accurate quantification of this compound. A certified reference material (CRM) is a standard that has been characterized for its property values, with associated uncertainties, and is metrologically traceable.
While CRMs for propylene glycol are available, the specific availability of a CRM for this compound is limited. In the absence of a commercially available CRM, laboratories may need to prepare their own well-characterized reference materials. This process involves:
Synthesis and Purification: High-purity this compound is synthesized and purified.
Characterization: The purity of the material is rigorously assessed using a combination of analytical techniques, such as GC-FID, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and quantify any impurities.
Value Assignment: The purity value is assigned with a corresponding uncertainty statement.
The validation of an analytical method using a reference standard is crucial to ensure its accuracy, precision, linearity, and sensitivity. This involves analyzing the reference material at various concentrations to establish a calibration curve and to determine the method's limit of detection (LOD) and limit of quantification (LOQ).
Microanalytical Techniques for Trace Analysis
For the determination of trace levels of this compound, particularly in environmental or biological samples, microanalytical techniques that incorporate a pre-concentration step are often employed. These techniques offer the advantage of improved sensitivity and can reduce the amount of sample and solvent required.
Headspace Solid-Phase Microextraction (HS-SPME):
HS-SPME is a solvent-free sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in liquid or solid samples. In this method, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and the sample matrix. For the analysis of glycol ethers, a Carboxen-polydimethylsiloxane fiber has been shown to be effective. Optimization of these parameters is crucial for achieving high sensitivity and reproducibility.
Ultrasound-Assisted Extraction (UAE) and Micro-Matrix Solid-Phase Dispersion (µMSPD):
For the analysis of glycol ethers and their acetates in complex matrices like cosmetics, miniaturized extraction techniques such as ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD) have been developed.
UAE uses ultrasonic waves to enhance the extraction of analytes from a sample into a solvent.
µMSPD involves blending a small amount of the sample with a solid sorbent, which is then used to elute the analytes with a small volume of solvent.
These techniques are considered environmentally friendly as they significantly reduce the consumption of organic solvents and can be followed by GC-MS analysis for sensitive and selective determination of the target compounds.
Structure Reactivity and Structure Property Relationships
Influence of Molecular Isomerism on Chemical Behavior
Molecular isomerism in 2-(Isopropyloxy)-1-methylethyl acetate (B1210297) can be considered in two forms: constitutional isomerism and stereoisomerism. Each has distinct implications for the compound's chemical behavior.
Constitutional Isomerism: The constitutional isomer, 1-(isopropyloxy)-2-propyl acetate, differs in the placement of the ether and ester functionalities on the propylene (B89431) glycol backbone. In 2-(Isopropyloxy)-1-methylethyl acetate, the acetate group is on a primary carbon, while the ether is on a secondary carbon. This arrangement influences the molecule's reactivity. For instance, in reactions involving nucleophilic substitution at the carbon bearing the acetate, the primary nature of this carbon in this compound would favor an S_N2 mechanism, assuming a suitable leaving group. Conversely, the secondary nature of the ether linkage makes it susceptible to cleavage under strongly acidic conditions, potentially proceeding through an S_N1 or S_N2 pathway depending on the reaction conditions. openstax.org
Stereoisomerism: The presence of a chiral center at the second carbon of the propyl chain means that this compound can exist as a pair of enantiomers: (R)-2-(isopropyloxy)-1-methylethyl acetate and (S)-2-(isopropyloxy)-1-methylethyl acetate. Commercial production of related propylene glycol ethers and their acetates typically results in a racemic mixture, and the separation of these isomers can be challenging. cdc.govresearchgate.net While the bulk physical properties of the racemate are identical to those of the individual enantiomers (e.g., boiling point, density), their interaction with other chiral molecules can differ significantly. This is particularly relevant in biological systems or in applications involving chiral catalysts or surfaces, where one enantiomer may exhibit a different rate of reaction or binding affinity compared to the other.
Elucidation of Electronic and Steric Effects on Reaction Rates and Selectivity
The reactivity of this compound is governed by the electronic and steric effects imparted by its constituent functional groups.
Electronic Effects: The molecule contains two key functional groups: an ether and an ester. The oxygen atoms in both groups possess lone pairs of electrons, making them Lewis basic and capable of hydrogen bonding. The ether oxygen donates electron density to the adjacent carbons via the inductive effect, which can influence the reactivity of this part of the molecule. The ester group, with its carbonyl functionality, has a polarized carbon-oxygen double bond. The carbonyl carbon is electrophilic and is the primary site for nucleophilic attack in reactions such as hydrolysis or transesterification. The ether linkage is generally unreactive but can be cleaved under harsh acidic conditions. openstax.org The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack. For secondary ethers, this can proceed via an S_N1 or S_N2 mechanism. fiveable.me
Steric Effects: The presence of two isopropyl groups introduces significant steric hindrance around the reactive centers of the molecule. acs.org In esterification reactions to form this compound, the secondary nature of the 1-methylethanol portion and the bulk of the isopropyloxy group can slow down the reaction rate compared to less hindered alcohols and ethers. ucr.ac.cr This steric bulk also plays a role in the solvency of the compound, influencing how effectively it can surround and dissolve solute molecules. In reactions where a nucleophile attacks the carbonyl carbon of the ester, the bulky isopropyl group on the alcohol portion can hinder the approach of the nucleophile, potentially reducing the reaction rate compared to a less hindered ester like methyl acetate. rug.nl
Investigations into Intermolecular Interactions and Solution-Phase Behavior
The intermolecular forces present in this compound dictate its solution-phase behavior and many of its physical properties. The primary intermolecular interactions are:
Dipole-Dipole Interactions: The ester group has a significant dipole moment due to the polarized carbonyl and C-O bonds. These dipoles lead to attractions between molecules.
The molecule lacks a hydrogen bond donor, so it cannot form hydrogen bonds with itself. However, the oxygen atoms of the ether and ester groups can act as hydrogen bond acceptors. This allows this compound to have some solubility in protic solvents like water and alcohols. The presence of both polar (ester and ether) and non-polar (alkyl groups) regions gives the molecule amphiphilic character, enabling it to dissolve a range of substances. add-tek.compenpet.com This dual nature is a hallmark of glycol ether acetates and is fundamental to their utility as industrial solvents. atamanchemicals.comatamanchemicals.com
Correlation of Molecular Structure with Physical Properties Relevant to Industrial Processing (e.g., solvency, volatility)
The industrial utility of this compound is largely determined by its physical properties, which are a direct consequence of its molecular structure.
Volatility: Volatility is inversely related to the strength of intermolecular forces and molecular weight. Due to its molecular weight of 160.21 g/mol and the presence of dipole-dipole interactions, this compound is expected to be a liquid at room temperature with a moderate boiling point. chemsynthesis.comvulcanchem.com While specific experimental data for its vapor pressure is not readily available, it can be inferred that it is less volatile than smaller esters like isopropyl acetate (vapor pressure of 42 mmHg at 20°C) due to its higher molecular weight and likely stronger intermolecular forces. wikipedia.org The moderate volatility of related propylene glycol ether acetates makes them suitable for applications such as coatings, where the solvent needs to evaporate at a controlled rate. unionpetrochemical.com
Below is a table of projected and related compound physical properties for context.
| Property | Projected/Related Value | Basis for Projection/Comparison |
| Molecular Formula | C₈H₁₆O₃ | - |
| Molecular Weight | 160.21 g/mol | - |
| Boiling Point | >90°C | Higher than isopropyl acetate (88.6°C) due to increased molecular weight. vulcanchem.com |
| Solubility in Water | <2% | Likely less than isopropyl acetate (2.9%) due to increased hydrophobicity. vulcanchem.com |
| Density | >0.87 g/mL | Comparable to but higher than isopropyl acetate (0.874 kg/L ). vulcanchem.com |
Future Directions and Emerging Research Areas
Exploration of Biocatalytic Synthesis Approaches
Traditional chemical synthesis routes for esters often rely on acid catalysts and high temperatures, which can lead to significant energy consumption and the formation of byproducts. google.com A promising future direction lies in the exploration of biocatalysis, particularly the use of enzymes like lipases, to synthesize 2-(Isopropyloxy)-1-methylethyl acetate (B1210297). Lipases (EC 3.1.1.3) are hydrolase enzymes that can catalyze esterification and transesterification reactions in non-aqueous environments, effectively reversing their natural function of hydrolysis. nih.gov
Research into lipase-catalyzed synthesis for related esters has demonstrated several advantages that could be applied to 2-(Isopropyloxy)-1-methylethyl acetate. researchgate.netmdpi.com These benefits include:
High Selectivity: Lipases exhibit remarkable chemo-, regio-, and enantioselectivity, which can lead to purer products and reduce the need for extensive separation processes. mdpi.com
Mild Reaction Conditions: Enzymatic reactions typically proceed at or near ambient temperature and pressure, significantly lowering the energy requirements of the synthesis process. researchgate.net
Environmental Compatibility: As biological catalysts, lipases are biodegradable and operate via environmentally benign pathways, aligning with the principles of green chemistry. nih.gov
Future research would likely focus on screening for robust lipases, such as immobilized Candida antarctica lipase (B570770) B (CAL-B), which has shown high efficiency in other esterification reactions, and optimizing reaction conditions (e.g., solvent medium, temperature, molar ratios) to maximize conversion rates and yield. researchgate.net Furthermore, biocatalysis can be employed for the kinetic resolution of racemic mixtures, a valuable technique for producing single-isomer chiral compounds that may be required for specialized applications. mdpi.comchemrxiv.org
Development of Advanced Degradation Technologies for Environmental Remediation
While many P-series glycol ethers are considered readily biodegradable, their widespread use as solvents necessitates research into effective remediation technologies for potential contamination of water and air. alliancechemical.comdamascuscitizensforsustainability.orgsigmaaldrich.cn Advanced Oxidation Processes (AOPs) represent a key area of emerging research for the degradation of recalcitrant organic compounds, including glycol ether acetates. tandfonline.comtandfonline.comresearchgate.net
AOPs generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing organic pollutants into carbon dioxide and water. tandfonline.com Studies on the closely related compound propylene (B89431) glycol methyl ether acetate (PGMEA) have shown the efficacy of various AOPs. tandfonline.comtandfonline.comresearchgate.netnih.gov
Key research findings on AOPs for PGMEA that inform future directions for this compound include:
UV/Ozone (UV/O₃) Process: This has been identified as a particularly promising approach. The combination of ultraviolet light and ozone significantly enhances the decomposition of PGMEA in both aqueous and gaseous phases compared to ozonation or UV photolysis alone. tandfonline.comtandfonline.com In one study, the UV/O₃ process achieved 100% decomposition of PGMEA in water at a pH of 10 after 60 minutes. tandfonline.comresearchgate.net
Other Ozone-Based AOPs: Processes like O₃/H₂O₂ have also demonstrated high efficiency, with one experiment showing 90% PGMEA decomposition under similar conditions. tandfonline.comresearchgate.net
Kinetic Insights: Research has shown that the degradation of PGMEA by AOPs typically follows pseudo-first-order kinetics. tandfonline.comnih.gov The efficiency of these processes is strongly influenced by factors such as pH, initial contaminant concentration, oxidant dosage, and UV power. tandfonline.comtandfonline.comnih.gov
Another area of investigation is heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂). caltech.eduresearchgate.net UV illumination of TiO₂ generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals, leading to the oxidation of organic compounds. caltech.edu Research has confirmed the photocatalytic decomposition of propylene glycol into carbon dioxide and water, with formaldehyde (B43269) as a key intermediate. caltech.eduresearchgate.net Future studies will likely focus on optimizing these AOPs specifically for this compound and assessing the degradation pathways and potential formation of intermediates.
| Advanced Oxidation Process | Reported PGMEA Decomposition Efficiency | Key Conditions | Citation |
| UV/O₃ | 100% in 60 min | Aqueous phase, pH 10.0 | tandfonline.comresearchgate.net |
| O₃/H₂O₂ | 90% in 60 min | Aqueous phase, pH 10.0 | tandfonline.comresearchgate.net |
| Ozonation (O₃) | 62.4% in 60 min | Aqueous phase, pH 10.0 | tandfonline.comresearchgate.net |
| UV/O₃ | >90% | Gas phase, O₃/PGMEA ratio >2.91 | tandfonline.comnih.gov |
Predictive Modeling for Chemical Behavior and Environmental Fate
Predictive modeling is becoming an indispensable tool for assessing the potential environmental impact of chemicals before and during their use, supporting risk assessment and management. For this compound and the broader class of propylene glycol ethers (PGEs), computational models are an emerging research area for understanding chemical behavior and environmental fate. nih.gov
Multimedia Environmental Fate Models: Fugacity-based models, such as the Equilibrium Criterion (EQC) model, can simulate the distribution of a chemical in a model environment. nih.gov These Level III models predict the partitioning and concentration of PGEs across different environmental compartments like air, water, soil, and sediment. nih.gov Given the high water solubility and low octanol-water partition coefficients of most PGEs, these models help quantify their tendency to reside in aqueous phases rather than accumulating in food chains. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling establishes relationships between the chemical structure of a compound and its biological or environmental properties. nih.govscilit.com For glycol ethers, QSAR models have been developed to predict endpoints like adult and developmental toxicity. nih.govscilit.com Future research could focus on developing specific QSARs for the biodegradability and aquatic toxicity of various PGE acetate isomers, allowing for rapid screening and prioritization of greener alternatives.
Atmospheric Degradation Modeling: The primary atmospheric loss process for glycol ethers is reaction with photochemically produced hydroxyl radicals. nih.govca.gov Computational models can estimate the rate constants for these reactions and predict the atmospheric half-life of a compound. acs.org Recent studies on other glycol ethers have used both experimental and computational techniques to investigate gas-phase oxidation pathways, including autoxidation, which can lead to the formation of highly oxygenated organic molecules (HOMs) and contribute to secondary organic aerosol (SOA) formation. acs.org Applying these models to this compound can provide crucial data on its potential contribution to photochemical smog. researchgate.net
Toxicokinetic (TK) Modeling: Emerging strategies integrate in vitro data with in silico TK models to predict potential human neurotoxicity. nih.gov This approach has been used for propylene glycol methyl ether (PGME) to estimate air concentrations that are unlikely to cause adverse effects, providing a modern approach to risk assessment that can be extended to its derivatives. nih.gov
Integration with Circular Economy Principles in Chemical Manufacturing
The transition from a linear 'take-make-dispose' model to a circular economy is a critical future direction for the chemical industry. maratek.comwhiterose.ac.ukshoplogix.com This paradigm focuses on minimizing waste and maximizing resource utilization through reuse, refurbishment, and recycling. maratek.com For solvents like this compound, which are often used in large quantities in industrial processes, integration with circular economy principles is particularly relevant. veolianorthamerica.com
Key research and development areas include:
Solvent Recovery and Recycling: A primary focus is the development of efficient technologies to recover and purify used solvents for reuse. maratek.com In the semiconductor industry, for example, waste streams from photolithography processes contain high concentrations of solvents like PGME and PGMEA. ecove.comresearchgate.net Technologies such as multi-stage distillation and separation are being developed and optimized to recover these solvents at high purity, reducing the need for virgin solvent production and minimizing waste disposal costs. veolianorthamerica.comecove.com This approach turns a waste product back into a valuable raw material, closing the loop. ecove.com
Design for Circularity: This involves rethinking processes to reduce solvent consumption from the outset. shoplogix.com This can include optimizing production schedules to minimize equipment cleaning frequency or developing closed-loop systems that continuously recycle solvents within the manufacturing process. epa.gov
Waste as a Resource: The circular economy encourages viewing waste streams as potential feedstocks. whiterose.ac.ukmdpi.com Research into transforming mixed solvent waste into valuable chemical intermediates or repurposing them as fuel through blending processes are active areas of investigation that contribute to a more sustainable industrial ecosystem. veolianorthamerica.com
By focusing on these principles, the manufacturing lifecycle of this compound can be redesigned to enhance resource efficiency, reduce environmental footprint, and create long-term economic benefits. maratek.comveolianorthamerica.com
Q & A
Basic: How can the structural identity of 2-(isopropyloxy)-1-methylethyl acetate be confirmed in laboratory settings?
Answer:
The compound should be characterized using a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of key functional groups (e.g., acetate ester at ~2.05 ppm for , isopropyloxy group splitting patterns) .
- GC-MS : Compare retention times and fragmentation patterns with reference standards. The molecular ion peak (m/z 132 for CHO) and characteristic fragments (e.g., loss of acetate group) confirm identity .
- FTIR : Identify ester carbonyl stretching (~1740 cm) and ether C-O vibrations (~1100 cm) .
Basic: What are the recommended safety protocols for handling this compound in academic labs?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation (fume hoods) due to volatility .
- Storage : Store in approved containers (e.g., glass or HDPE) at room temperature, away from oxidizers and strong acids .
- Exposure Mitigation : Avoid ingestion/inhalation; wash hands after use. In case of skin contact, rinse with soap/water for 15 minutes and consult a physician .
Advanced: How can researchers optimize synthetic routes for high-purity this compound?
Answer:
- Reaction Design : Use esterification of 1-methoxy-2-propanol with acetic anhydride, catalyzed by sulfuric acid or lipases. Monitor reaction progress via TLC or in-line IR .
- Purification : Distill under reduced pressure (boiling point ~145–150°C at 760 mmHg) to separate unreacted starting materials. Validate purity using GC (>99% area) .
- DOE (Design of Experiments) : Vary parameters (temperature, catalyst concentration, molar ratios) to maximize yield. For example, higher catalyst loads (0.5–1.0 mol%) improve esterification efficiency .
Advanced: How do surface interactions (e.g., adsorption on labware) affect experimental reproducibility with this compound?
Answer:
- Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to quantify adsorption on glass/polymer surfaces. Pre-rinse glassware with acetone to minimize loss due to adhesion .
- Contamination Control : Analyze blank samples to detect leaching (e.g., phthalates from plasticware) via LC-MS. Use glass or PTFE containers for trace-level work .
- Environmental Factors : Humidity and temperature fluctuations may alter adsorption kinetics. Conduct experiments in controlled environments (e.g., 25°C, 40% RH) .
Advanced: How can contradictory data on degradation pathways be resolved?
Answer:
- Degradation Studies : Compare hydrolysis rates under acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions. Monitor via HPLC-UV (λ = 210 nm) for acetate release .
- Advanced Analytics : Use -labeling in hydrolysis experiments to track oxygen incorporation into degradation products (e.g., acetic acid vs. methanol) .
- Statistical Validation : Apply ANOVA to assess significance of observed discrepancies (e.g., pH-dependent half-life variations) .
Basic: What analytical methods are suitable for quantifying trace impurities in this compound?
Answer:
- GC-FID : Detect volatile impurities (e.g., residual acetic acid) with a DB-WAX column and splitless injection .
- HPLC-ELSD : Quantify non-volatile contaminants (e.g., oligomers) using a C18 column and evaporative light scattering detection .
- Karl Fischer Titration : Measure water content (<0.1% w/w) to ensure stability during storage .
Advanced: How can computational modeling predict solvent interactions in mixed systems?
Answer:
- Molecular Dynamics (MD) : Simulate solvation behavior in binary systems (e.g., with water or ethanol) using force fields like OPLS-AA. Calculate Hansen solubility parameters (δ, δ, δ) to predict miscibility .
- COSMO-RS : Predict partition coefficients (log P) for solvent extraction applications. Validate with experimental shake-flask tests .
Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?
Answer:
- QC Protocols : Implement strict raw material testing (e.g., 1-methoxy-2-propanol purity ≥99.5%) and in-process checks (e.g., reaction pH monitoring) .
- Stability Studies : Accelerate aging under elevated temperatures (40–60°C) to identify degradation-sensitive conditions. Correlate with Arrhenius models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
